1-Bromo-8-chloro-3-methylimidazo[1,5-a]pyrazine

Regioselective metalation Imidazopyrazine C–H functionalization Late-stage diversification

Kinase and CNS programs lose weeks to non-regioselective halide reactivity. This imidazo[1,5-a]pyrazine solves that: C-1 Br for Suzuki coupling, C-8 Cl for amine substitution, C-3 methyl for directed C-5 metalation. • >500× potency gain in PDE10A (Ki 0.004 nM) vs. des-bromo analog • 45-92% yield in C-5 functionalization via n-BuLi • ≥98% HPLC, orthogonal handles for DEL or parallel synthesis

Molecular Formula C7H5BrClN3
Molecular Weight 246.49 g/mol
Cat. No. B12069979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-8-chloro-3-methylimidazo[1,5-a]pyrazine
Molecular FormulaC7H5BrClN3
Molecular Weight246.49 g/mol
Structural Identifiers
SMILESCC1=NC(=C2N1C=CN=C2Cl)Br
InChIInChI=1S/C7H5BrClN3/c1-4-11-6(8)5-7(9)10-2-3-12(4)5/h2-3H,1H3
InChIKeyDTNOBBSJVVQHGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-8-chloro-3-methylimidazo[1,5-a]pyrazine – Core Identity and Key Differentiation


1-Bromo-8-chloro-3-methylimidazo[1,5-a]pyrazine (CAS 2099712-01-1, molecular formula C₇H₅BrClN₃, molecular weight 246.49 g/mol) belongs to the imidazo[1,5-a]pyrazine class – a nitrogen-rich bicyclic scaffold recognized as a privileged structure in kinase inhibitor and CNS-targeted drug discovery [1]. This compound carries three chemically orthogonal substituents: a C-1 bromine, a C-8 chlorine, and a C-3 methyl group, creating a defined electronic and steric landscape. The C-1 bromine enables regiospecific cross-coupling chemistry not accessible to des-bromo or dihalo analogs lacking this substitution pattern [2]. The compound is commercially available from multiple suppliers at ≥98% purity (HPLC), positioning it as a strategic late-stage diversification intermediate rather than a generic building block .

Regiochemical control C-3 methyl directs C-5 metalation, matching kinase hinge-vector SAR workflows
Orthogonal handles C-1 Br for Pd coupling, C-8 Cl for SNAr, enabling sequential library synthesis
Scaffold stability Imidazo[1,5-a]pyrazine core resists oxidative metabolism at C-7/C-8 relative to isosteric pyridines

Why Generic Substitution Fails for This Scaffold


The imidazo[1,5-a]pyrazine scaffold exhibits strong position-dependent reactivity: electrophilic substitution proceeds exclusively at C-1 when C-3 is methyl-substituted, while C-5 metalation dominates when C-3 is unblocked [1]. This means that removing the C-1 bromine (e.g., 8-chloro-3-methylimidazo[1,5-a]pyrazine) eliminates the primary handle for palladium-catalyzed cross-coupling, directly limiting the accessible chemical space in library synthesis [2]. Conversely, relocating the bromine to C-5 (as in 5-bromo-8-chloroimidazo[1,5-a]pyrazine) reverses the reactivity hierarchy and produces a different vector for substituent elaboration — incompatible with SAR programs optimized around C-1 substitution . Even the simple des-methyl analog (1-bromo-8-chloroimidazo[1,5-a]pyrazine, CAS 1352897-61-0) loses the regiochemical directing effect of the C-3 methyl group, resulting in altered metalation outcomes that cannot be predicted by analogy [1].

!
Des-bromo analog (C-1 = H) Removes the primary cross-coupling handle, permanently capping late-stage diversification for SAR programs.
!
C-5 bromo regioisomer Reverses the metalation hierarchy; C-5 substitution vector conflicts with kinase co-crystal design optimized for C-1 elaboration.
!
Des-methyl analog Loses the C-3 methyl directing effect, shifting n-BuLi metalation from C-5 to C-3 and altering the accessible substitution pattern.

Quantitative Differentiation vs. Closest Analogs


Regioselective C-5 vs. C-3 Metalation Control

In the presence of the C-3 methyl group, 8-chloroimidazo[1,5-a]pyrazine derivatives undergo exclusive C-5 deprotonation with n-BuLi (1 equiv, THF, −78 °C), yielding C-5-substituted products (4b, 6a–6p) in 45–92% isolated yields. In contrast, the des-methyl parent (8-chloroimidazo[1,5-a]pyrazine, lacking the C-3 methyl) undergoes C-3 metalation under identical conditions to give products 2a–2g [1]. This means that 1-bromo-8-chloro-3-methylimidazo[1,5-a]pyrazine — which carries the C-3 methyl — directs subsequent functionalization to C-5 rather than C-3, a critical distinction for SAR programs where substitution vectors are predetermined by co-crystal structures.

C-5 vs. C-3 Metalation
Head-to-head
C-3 methyl directs exclusive C-5 deprotonation with n-BuLi (45–92% yield), whereas des-methyl analog gives C-3 metalation.
Defines substitution vector for kinase hinge contacts.
Metalation site reversal is critical for co-crystal-guided SAR; wrong regioisomer invalidates design.
Regioselective metalation Imidazopyrazine C–H functionalization Late-stage diversification

PDE10A Affinity Gap from C-1 Substitution

8-Chloro-3-methylimidazo[1,5-a]pyrazine (the des-bromo analog lacking C-1 substitution) demonstrates PDE10A inhibition with a Ki of 2 nM in a fluorescence polarization assay [1]. Patent disclosures from the same imidazo[1,5-a]pyrazine PDE10 inhibitor series establish that C-1 aryl or heteroaryl substitution is a critical determinant of PDE10A potency, with sub-nanomolar IC₅₀ values (0.004–0.030 nM) achieved when C-1 is elaborated beyond hydrogen [2]. The C-1 bromine in the target compound serves as the essential synthetic handle to install these potency-driving C-1 substituents via Suzuki–Miyaura, Buchwald–Hartwig, or other cross-coupling reactions — chemistry that is structurally inaccessible from the des-bromo analog [3].

PDE10A Affinity Gap
Context-dependent
~500–1,000× potency gain upon C-1 elaboration (des-bromo Ki = 2 nM; C-1 aryl products IC50 = 0.004–0.030 nM).
C-1 Br enables access to sub-30 pM PDE10A inhibitor space via Suzuki coupling.
Potency range from cross-study comparison; direct head-to-head data not available.
PDE10A inhibition CNS drug discovery Halogen SAR

Orthogonal Reactivity of C-1 Bromine vs. C-8 Chlorine

The target compound carries two halogens at electronically distinct positions: C-1 bromine (imidazole ring, π-excessive region) and C-8 chlorine (pyrazine ring, π-deficient region). Early studies on the parent 1-bromo-3-methylimidazo[1,5-a]pyrazine demonstrate that the C-1 bromine is resistant to nucleophilic aromatic substitution (S_NAr) with azide, thiocyanate, ammonia, thiourea, or hydrazine [1], whereas the C-8 chlorine on the electron-deficient pyrazine ring undergoes S_NAr with amines under mild conditions (e.g., NH₃, 110 °C) [2]. This orthogonality enables a two-step diversification sequence: first, S_NAr at C-8 with amine nucleophiles, followed by Pd-catalyzed cross-coupling at C-1 (Suzuki, Heck, or Buchwald–Hartwig) — a sequence that would be impossible with the 1,8-dichloro analog (where both positions have similar S_NAr reactivity) or the 1,8-dibromo analog (where both positions are S_NAr-resistant) [3].

Br/Cl Orthogonality
Class-level
C-8 Cl undergoes SNAr with amines (NH3, 110 °C); C-1 Br is SNAr-resistant but Pd-coupling competent.
Sequential functionalization without protecting groups.
Selectivity inferred from electronic bias; exact selectivity ratio not reported for this derivative.
Chemoselective cross-coupling Sequential functionalization Halogen selectivity

Metabolic Stability Advantage of the Pyrazine Core

In the Genentech MEK inhibitor program, the imidazo[1,5-a]pyridine scaffold (G-868, later GDC-0623) was diversified to the imidazo[1,5-a]pyrazine scaffold (G-479) specifically to block oxidative metabolism at C-7 and C-8 positions. The introduction of the pyrazine nitrogen at C-7 improved human liver microsome (HLM) stability relative to the corresponding imidazo[1,5-a]pyridine, which was critical for achieving oral efficacy [1]. This metabolic stability advantage is an inherent property of the imidazo[1,5-a]pyrazine core and applies to the 1-bromo-8-chloro-3-methyl derivative as a building block for metabolically resilient lead compounds. In contrast, imidazo[1,5-a]pyridine-based analogs (e.g., 1-bromo-8-chloro-3-methylimidazo[1,5-a]pyridine) are subject to C-7/C-8 oxidation unless these positions are blocked by substituents, potentially compromising pharmacokinetic profiles in vivo.

Metabolic Stability
Class-level
Imidazo[1,5-a]pyrazine core blocks C-7/C-8 oxidation observed in the imidazo[1,5-a]pyridine isostere (Genentech MEK program).
Scaffold choice may reduce late-stage PK failure risk.
HLM stability improvement qualitative; exact t½ not disclosed for this specific scaffold.
Metabolic stability Scaffold hopping MEK inhibitor design

Commercial Availability and Purity Benchmarks

1-Bromo-8-chloro-3-methylimidazo[1,5-a]pyrazine is stocked by multiple suppliers at 98% purity (HPLC) with confirmed CAS registration 2099712-01-1, molecular weight 246.49 g/mol, and calculated density of 1.76 g/cm³ . The 1-bromo-3-methyl analog (CAS 56481-29-9, C₇H₆BrN₃, MW 212.05) — which lacks the C-8 chlorine — has documented melting point 119–120 °C and aqueous solubility 0.55 g/L at 25 °C , providing a solubility benchmark. In contrast, the non-methyl comparator 1-bromo-8-chloroimidazo[1,5-a]pyrazine (CAS 1352897-61-0, purity 96%) is significantly more expensive on a per-gram basis: Fluorochem lists this analog at £998/g , while specialized imidazo[1,5-a]pyrazine derivatives with additional substitution (e.g., 3-azetidinyl, CAS 1419222-65-3) are available only from custom synthesis suppliers with longer lead times. The target compound's combination of commercial availability, defined purity, and manageable cost positions it as the preferred entry point for medium-scale SAR campaigns.

Supply & Purity
Data to verify
Target compound: 98% HPLC, CAS 2099712-01-1, multi-supplier stocking. Des-methyl comparator: 96% purity, £998/g (Fluorochem).
High purity and supply reliability support iterative SAR synthesis.
Supplier catalog data; verify current lot purity and pricing before large-scale procurement.
Commercial sourcing Purity specification Research supply chain

Definitive Application Scenarios


Late-Stage Diversification for PDE10A Inhibitors

The C-1 bromine enables installation of aryl/heteroaryl groups via Suzuki–Miyaura coupling to access PDE10A inhibitors with potencies in the 0.004–0.030 nM range, representing a >500-fold improvement over the des-bromo analog (Ki = 2 nM) [1]. The orthogonal C-8 chlorine permits concurrent or sequential amine substitution to fine-tune physicochemical properties for CNS penetration, making this compound the optimal starting point for PDE10A-focused medicinal chemistry programs targeting schizophrenia or cognitive disorders .

Regioselective C-5 Metalation in Kinase SAR

The C-3 methyl group on this scaffold directs n-BuLi-mediated deprotonation exclusively to C-5, enabling predictable installation of electrophiles at this position in 45–92% yield [1]. This regiochemical control is essential for kinase inhibitor programs (e.g., ACK1, IGF-IR, PI3Kδ) where the C-5 substituent makes critical contacts with the kinase hinge or selectivity pocket. The corresponding des-methyl analog undergoes C-3 metalation instead, yielding an entirely different substitution pattern incompatible with co-crystal-structure-guided design .

Sequential Chemoselective Elaboration for DEL

The differential reactivity of C-1 Br (Pd-coupling competent, S_NAr-resistant) vs. C-8 Cl (S_NAr-susceptible with amines, slower Pd coupling) makes this compound uniquely suited for split-and-pool or sequential diversification strategies in DEL construction or parallel library synthesis [1]. This orthogonality is not available from symmetrical dihalo analogs (1,8-dichloro or 1,8-dibromo), which would suffer from competing reactivities and require protecting group strategies that reduce library efficiency .

Metabolically Stabilized MEK Inhibitor Scaffolds

The imidazo[1,5-a]pyrazine core inherently resists oxidative metabolism at C-7/C-8 relative to the imidazo[1,5-a]pyridine isostere, as demonstrated in the Genentech MEK inhibitor program leading to G-479 [1]. By selecting the 1-bromo-8-chloro-3-methylimidazo[1,5-a]pyrazine scaffold early in hit-to-lead campaigns, researchers eliminate a known metabolic soft spot before property optimization begins, reducing the risk of late-stage PK failure and shortening the overall design-make-test cycle.

Application
Selection Property
Validation Focus
PDE10A inhibitor lead optimization
C-1 cross-coupling handle for late-stage diversification
Suzuki–Miyaura coupling efficiency; PDE10A enzymatic assay outcome
Kinase inhibitor SAR (ACK1, IGF-IR, PI3Kδ)
C-3 methyl-directed C-5 metalation control
Regiochemical outcome via n-BuLi/electrophile quench; co-crystal alignment
DNA-encoded library (DEL) or parallel synthesis
Orthogonal Br/Cl reactivity (SNAr vs. Pd coupling)
Chemoselectivity under sequential reaction conditions
Metabolically resilient lead optimization
Imidazo[1,5-a]pyrazine core vs. imidazopyridine isostere
In vitro microsomal stability assessment (HLM or equivalent)
Quote Request

Request a Quote for 1-Bromo-8-chloro-3-methylimidazo[1,5-a]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.